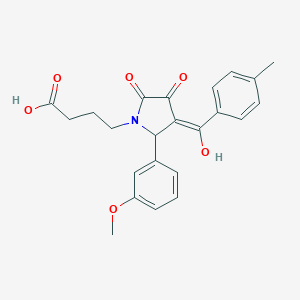![molecular formula C21H23Cl2N3O2S B282569 2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282569.png)
2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the imidazoline family and has been studied for its potential therapeutic applications in various diseases.
作用機序
The exact mechanism of action of 2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide is not fully understood. However, it has been suggested that this compound may act as an imidazoline receptor agonist. Imidazoline receptors are a type of G protein-coupled receptor that are involved in the regulation of blood pressure, insulin secretion, and neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that 2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide exhibits antihypertensive, anti-inflammatory, and antioxidant properties. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One of the advantages of using 2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the study of 2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide. One future direction is to further investigate its potential therapeutic applications in Alzheimer's disease, Parkinson's disease, and cancer. Another future direction is to study the mechanism of action of this compound in more detail. Additionally, it may be beneficial to explore alternative synthesis methods for this compound to increase its availability for research purposes.
Conclusion:
In conclusion, 2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide is a chemical compound that has potential therapeutic applications in various diseases. Its complex synthesis method may limit its availability for research purposes, but its antihypertensive, anti-inflammatory, and antioxidant properties, as well as its ability to improve cognitive function and memory and inhibit the growth of cancer cells, make it a promising compound for future research.
合成法
The synthesis of 2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide involves the reaction of cyclohexylamine with 3,4-dichlorobenzaldehyde to form N-cyclohexyl-3,4-dichlorobenzylideneamine. This intermediate compound is then reacted with allyl isothiocyanate to form N-cyclohexyl-4-(3,4-dichlorobenzylidene)-1-allylthiosemicarbazide. The final step involves the reaction of N-cyclohexyl-4-(3,4-dichlorobenzylidene)-1-allylthiosemicarbazide with chloroacetyl chloride to form 2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide.
科学的研究の応用
2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit antihypertensive, anti-inflammatory, and antioxidant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
特性
分子式 |
C21H23Cl2N3O2S |
|---|---|
分子量 |
452.4 g/mol |
IUPAC名 |
N-cyclohexyl-2-[(4Z)-4-[(3,4-dichlorophenyl)methylidene]-5-oxo-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H23Cl2N3O2S/c1-2-10-26-20(28)18(12-14-8-9-16(22)17(23)11-14)25-21(26)29-13-19(27)24-15-6-4-3-5-7-15/h2,8-9,11-12,15H,1,3-7,10,13H2,(H,24,27)/b18-12- |
InChIキー |
IZRHGINUCJPMHH-PDGQHHTCSA-N |
異性体SMILES |
C=CCN1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/N=C1SCC(=O)NC3CCCCC3 |
SMILES |
C=CCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)N=C1SCC(=O)NC3CCCCC3 |
正規SMILES |
C=CCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)N=C1SCC(=O)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282488.png)
![3-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282490.png)
![3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282491.png)
![3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282493.png)
![4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282494.png)
![4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282501.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282503.png)
![4-acetyl-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282504.png)
![4-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282505.png)
![4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282506.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282507.png)
![4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B282510.png)

![4-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282515.png)